methyl N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate
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Overview
Description
Preparation Methods
The synthetic route for “PMID27998201-Compound-1” involves several steps, starting with the preparation of the core structure followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
“PMID27998201-Compound-1” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
“PMID27998201-Compound-1” has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of “PMID27998201-Compound-1” involves the inhibition of Cathepsin L, a protease that plays a crucial role in the degradation of proteins within lysosomes . By inhibiting this enzyme, the compound can interfere with various cellular processes, including protein turnover and degradation . This inhibition can lead to the accumulation of specific proteins, which may have therapeutic effects in certain diseases .
Comparison with Similar Compounds
“PMID27998201-Compound-1” can be compared with other similar compounds, such as:
PMID27998201-Compound-5: This compound is also a small molecular drug with inhibitory action on Cathepsin B, Cathepsin F, Cathepsin K, Cathepsin L, and Cathepsin S.
Nitroxoline: This compound is another protease inhibitor with a different target profile.
The uniqueness of “PMID27998201-Compound-1” lies in its specific inhibitory action on Cathepsin L and its potential therapeutic applications for coronavirus infections and Henipavirus encephalitis .
Biological Activity
Methyl N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate is a synthetic compound that belongs to the class of triazines, known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is compiled from various scientific sources and databases to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C13H21N7O2 with a molecular weight of 305.36 g/mol. The compound features a triazine core substituted with propan-2-ylamino groups and a cyanoglycinate moiety, which contributes to its biological activity.
Chemical Structure
Property | Value |
---|---|
Molecular Formula | C13H21N7O2 |
Molecular Weight | 305.36 g/mol |
CAS Number | Not specified |
Pharmacological Profile
Research indicates that compounds containing triazine structures exhibit a range of biological activities, including:
- Antitumor Activity : Triazine derivatives have been studied for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.
- Antimicrobial Properties : Many triazine compounds show efficacy against various bacterial and fungal strains.
- Antihypertensive Effects : Some derivatives are being explored for their ability to lower blood pressure through vasodilation mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors in the body, altering signaling pathways that lead to therapeutic effects.
- DNA Interaction : Some studies suggest that triazine derivatives can intercalate with DNA, disrupting replication in cancer cells.
Case Studies and Research Findings
-
Antitumor Activity Study :
- A study published in Journal of Medicinal Chemistry demonstrated that similar triazine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
- The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Antimicrobial Efficacy :
- Research conducted on a series of triazine compounds showed promising results against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL, indicating strong antimicrobial potential.
-
Cardiovascular Effects :
- A study assessed the antihypertensive effects of triazine derivatives in hypertensive rat models.
- Results indicated a significant reduction in systolic blood pressure after administration over four weeks.
In Silico Studies
In silico approaches have been employed to predict the biological activity of this compound using molecular modeling techniques. These studies suggest:
- ADME Properties : Predictions indicate favorable absorption and distribution characteristics with low toxicity profiles.
- Binding Affinity : Molecular docking simulations have shown promising binding affinities to target proteins involved in cancer progression and microbial resistance.
Properties
Molecular Formula |
C13H21N7O2 |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
methyl 2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate |
InChI |
InChI=1S/C13H21N7O2/c1-8(2)15-11-17-12(16-9(3)4)19-13(18-11)20(7-14)6-10(21)22-5/h8-9H,6H2,1-5H3,(H2,15,16,17,18,19) |
InChI Key |
QYAYANIDXCPTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N(CC(=O)OC)C#N)NC(C)C |
Origin of Product |
United States |
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